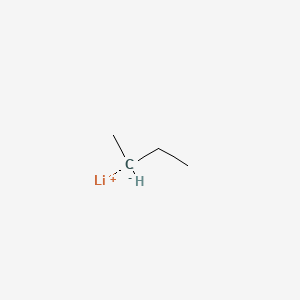![molecular formula C11H16O5 B1581186 Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 14160-65-7](/img/structure/B1581186.png)
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Übersicht
Beschreibung
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C11H16O5 . It has a molecular weight of 228.25 . This compound can be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis-inducing agents .
Synthesis Analysis
The synthesis of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate can be achieved from Ethyl 4-oxocyclohexanecarboxylate and Ethylene glycol .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3 . The InChI key is RJAGCEMBOHFZMI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate are not mentioned in the search results, it is known that this compound can be used in the preparation of various therapeutic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate include a molecular weight of 228.25 . The InChI code and key provide information about its molecular structure .Wissenschaftliche Forschungsanwendungen
1. Supramolecular Arrangements
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate and similar compounds have been studied for their role in supramolecular arrangements. The research by Graus et al. (2010) focuses on the molecular structure and crystal structure of cyclohexane-5-spirohydantoin derivatives, highlighting the impact of substituents on the cyclohexane ring in supramolecular configurations (Graus et al., 2010).
2. Synthesis and Structure
Kuroyan et al. (1991) explored the synthesis and structure of related compounds like diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate. Their work involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate, providing insights into the structural properties of these compounds (Kuroyan et al., 1991).
3. Enantiomerically Pure Spiroacetals
The study by Schwartz et al. (2005) presents a method for synthesizing enantiomerically pure dioxaspiroacetals, including compounds structurally similar to Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. This work is important for the production of spiroacetals with specific stereochemical configurations (Schwartz et al., 2005).
4. Nonlinear Optical Material
Kagawa et al. (1994) identified 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a potential material for nonlinear optical devices. This research indicates the potential of structurally related compounds in optical applications (Kagawa et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAGCEMBOHFZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339897 | |
| Record name | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
CAS RN |
14160-65-7 | |
| Record name | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

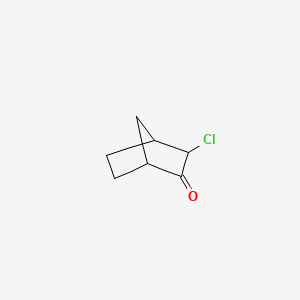
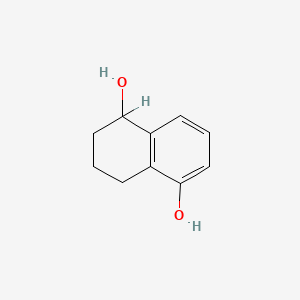
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)
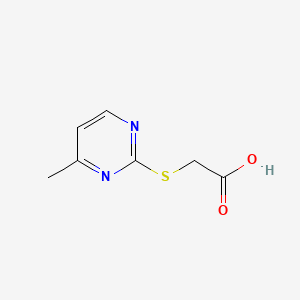
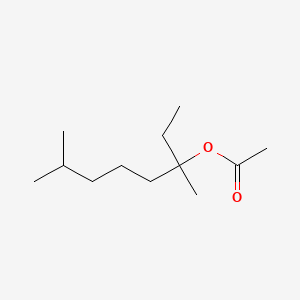
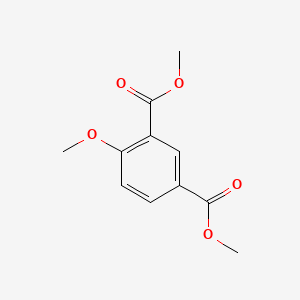
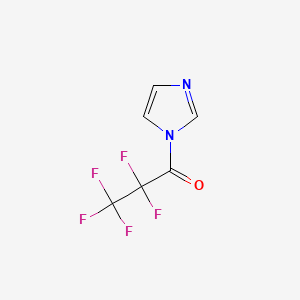
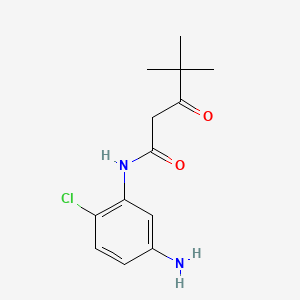
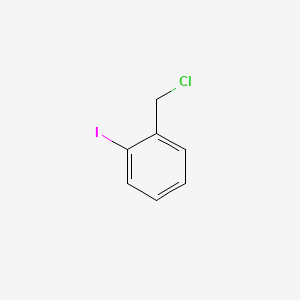
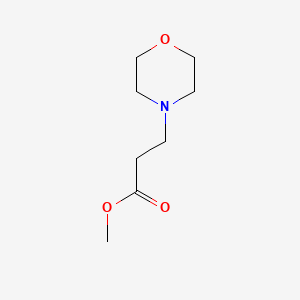
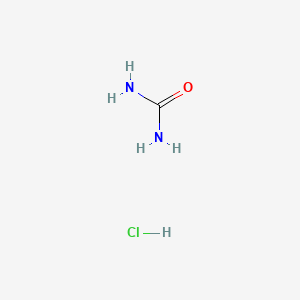

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
